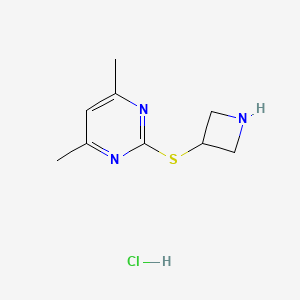

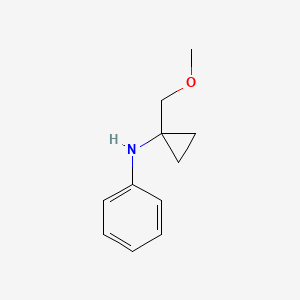

![molecular formula C13H16O3 B1379345 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid CAS No. 1803599-29-2](/img/structure/B1379345.png)

1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(Benzyloxy)ethyl)cyclopropane-1-carboxylic acid (CPCA) is an organic compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. It is a cyclopropane-containing compound with the molecular formula C9H12O2, and it is a derivative of the cyclopropane carboxylic acid family. CPCA is a colorless liquid with a boiling point of 185°C and a melting point of -20°C. It is insoluble in water but soluble in organic solvents such as ethanol, acetone, and ethyl acetate. CPCA has a wide range of applications in organic synthesis, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Ethylene Precursor in Higher Plants

1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a significant ethylene precursor in higher plants. A study by Hoffman, Yang, and McKeon (1982) found that when labeled ACC was administered to light-grown wheat leaves, it was converted into a nonvolatile metabolite, identified as 1-(malonylamino)cyclopropane-1-carboxylic acid, confirming its natural occurrence in wilted wheat leaves (Hoffman, Yang, & McKeon, 1982).

Oxidative Ring Opening

In another study, Graziano et al. (1996) researched the oxidative ring opening of small-size cycloalkane rings, including ethyl 2,2-dimethoxycyclopropane-1-carboxylates, with RuO4. This research demonstrates the potential for chemical manipulation and transformation of compounds structurally similar to 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid (Graziano et al., 1996).

Synthesis of Fluorinated Analogs

The synthesis of fluorinated analogs of ACC, such as 2-fluoro-1-aminocyclopropane-1-carboxylic acid, has been reported by Sloan and Kirk (1997). This research highlights the potential for creating structurally varied compounds from ACC and its derivatives for various scientific applications (Sloan & Kirk, 1997).

Sensitive Assay for ACC

Lizada and Yang (1979) developed a simple and sensitive method for the quantitative determination of ACC, the immediate precursor of ethylene in plant tissues. This assay indicates the importance of ACC and its derivatives in plant biology research (Lizada & Yang, 1979).

Propiedades

IUPAC Name |

1-(2-phenylmethoxyethyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12(15)13(6-7-13)8-9-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFDBLNVIRUMQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCOCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone hydrobromide](/img/structure/B1379262.png)

![2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379263.png)

methanone hydrobromide](/img/structure/B1379264.png)

methanone hydrobromide](/img/structure/B1379271.png)

![1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)-(9CI)](/img/structure/B1379275.png)

methanone hydrobromide](/img/structure/B1379279.png)

methanone hydrobromide](/img/structure/B1379280.png)